
2-Ethylimidazole
Overview
Description
2-Ethylimidazole (C₅H₈N₂) is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with an ethyl group at the 2-position. Its synthesis often involves multi-step processes, such as the Riley oxidation of ethanone followed by Radziszewski imidazole synthesis (Scheme 1), yielding a 62% conversion under optimized conditions . The compound exhibits moderate basicity (pKa ~8.7) and serves as a versatile ligand in coordination chemistry, a catalyst in epoxy curing, and a precursor in metal-organic frameworks (MOFs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of ethylamine with glyoxal and ammonia under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylenediamine with formaldehyde and formic acid. This method is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It readily participates in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of 2-ethylimidazole derivatives as antitumor agents. For instance, novel derivatives synthesized from 2-EI have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that certain derivatives exhibited enhanced activity compared to standard chemotherapy drugs like 5-fluorouracil (5-FU) and methotrexate (MTX). Specifically, compound 4f , derived from 2-EI, showed a selectivity index indicating a 23–46-fold higher tolerance in normal cells compared to cancer cells, suggesting its potential as a safer alternative in cancer therapy .
Mechanisms of Action
The antitumor activity of these compounds is attributed to their ability to induce apoptosis in cancer cells. This mechanism involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to increased cell death in tumor cells .
Coordination Chemistry
Metal Complexes
this compound serves as an effective ligand in coordination chemistry, forming complexes with various metals. For example, bis(this compound)bis(formato)zinc(II) complexes have been synthesized and characterized. These complexes exhibit interesting properties due to the hydrogen bonding capabilities of 2-EI, which influence their stability and reactivity .
Applications in Catalysis
The metal complexes formed with 2-EI have shown promise in catalytic applications, particularly in organic transformations. The unique electronic properties imparted by the imidazole ring enhance the reactivity of the metal centers, making them suitable for catalyzing various chemical reactions .
Analytical Chemistry
Sample Preparation Techniques
In analytical chemistry, this compound has been utilized in sample preparation methods. Its properties help mitigate matrix effects during the quantification of analytes in complex samples. For instance, methods employing standard addition techniques have been developed using 2-EI to improve the accuracy of analytical measurements .
Microfluidic Applications
Research has also explored the use of 2-EI in microfluidic systems for diagnostic applications. The compound's compatibility with various solvents and its ability to stabilize certain analytes make it valuable for developing efficient diagnostic tools .
Material Science
Polymer Chemistry
In materials science, this compound is used as a curing agent for epoxy resins and other polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications .
Surface Modification
Studies have investigated the use of 2-EI in modifying surfaces to improve biocompatibility and adhesion properties. For example, its application in creating functionalized surfaces for biomedical devices has shown promising results in enhancing cell attachment and proliferation .
Case Studies and Research Findings
Application Area | Study Reference | Key Findings |
---|---|---|
Antitumor Activity | PMC7570620 | Compound 4f shows significant antiproliferative activity against cancer cells. |
Coordination Chemistry | SCIRP.org | Synthesis of zinc complexes reveals enhanced stability due to hydrogen bonding. |
Analytical Chemistry | Science.gov | Improved quantification methods using standard addition techniques with 2-EI. |
Material Science | Sigma-Aldrich | Enhanced mechanical properties observed in epoxy resins cured with 2-EI. |
Mechanism of Action
The mechanism of action of 2-Ethylimidazole involves its interaction with various molecular targets. It acts as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The imidazole ring’s nitrogen atoms play a crucial role in binding to metal centers, facilitating various chemical transformations .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
2-Ethylimidazole belongs to the 2-alkylimidazole family, which includes derivatives like 2-methylimidazole, 2-propylimidazole, and 2-butylimidazole. Key structural differences lie in the alkyl chain length and branching:
- 2-Methylimidazole : Methyl group at C2 (smallest substituent).
- This compound : Ethyl group (C2H5) introduces moderate steric bulk.
- 2-Propyl-/2-Butylimidazole : Longer alkyl chains increase hydrophobicity and steric hindrance.
These structural variations significantly influence physicochemical properties and reactivity (discussed below).
Acid-Base Properties and Electronic Effects
The pKa values of 2-alkylimidazoles correlate with substituent electronic effects:
Compound | pKa (25°C) | Reference |
---|---|---|
Imidazole | 6.95 | Literature |
2-Methylimidazole | 8.0 | |
This compound | 8.7 | |
2-Propylimidazole | ~9.1 | Inferred |
The ethyl group’s electron-donating inductive effect increases basicity compared to 2-methylimidazole. However, steric hindrance from the ethyl group can limit proton accessibility in catalytic applications .
Catalytic Activity and Steric Effects
In epoxy curing, this compound derivatives modified with triazine-trione structures exhibit reduced curing activity compared to 2-methylimidazole due to steric constraints. For example:
- This compound-Triazine-Trione : Lower reactivity but improved thermal latency in one-component epoxy systems .
- 2-Methylimidazole : Higher catalytic efficiency in oxyacyloxylation reactions due to smaller steric profile .
Thermal and Chemical Stability
Thermogravimetric analysis reveals:
- This compound : Sublimation enthalpy = 71.9 kJ/mol .
- 2-Methylimidazole : Lower sublimation enthalpy (52.3 kJ/mol) due to reduced molecular weight .
In MOFs, frameworks derived from this compound exhibit thermal stability up to 550°C, comparable to ZIF-8 .
Solubility and Metal Ion Extraction
In solvent extraction systems, this compound demonstrates superior distribution ratios (D) for transition metals compared to shorter-chain analogs:
Compound | D (Cu²⁺) | D (Zn²⁺) | D (Ni²⁺) | Reference |
---|---|---|---|---|
2-Methylimidazole | 1.5 | 2.8 | 52.3 | |
This compound | 1.7 | 4.3 | 71.9 | |
2-Propylimidazole | 2.1 | 4.6 | 182 |
Longer alkyl chains enhance hydrophobicity, improving metal ion affinity in non-polar solvents.
Biological Activity
2-Ethylimidazole (2-EtIm) is a derivative of imidazole that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of 2-EtIm, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by recent research findings and case studies.
Overview of this compound
This compound is characterized by its unique structure, which allows it to interact with biological systems effectively. The presence of the imidazole ring contributes to its ability to act as a ligand in coordination complexes and its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. Notably, compound 4f, a derivative of 2-EtIm, has shown promising results in inducing apoptosis in cancer cell lines.
Case Study: Compound 4f
- Cell Lines Tested : HeLa, MCF-7, and A549.
- Results :
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
4f | HeLa | 3.24 | 23-46 |
5-FU | HeLa | X | Y |
MTX | HeLa | X | Y |
Antimicrobial Activity
The antimicrobial potential of 2-EtIm has also been investigated, particularly in coordination complexes with metals like copper and cobalt.
Research Findings
- Copper(II) Complexes : Studies have shown that copper(II) complexes with 2-EtIm exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The complexes demonstrated enhanced activity compared to the free ligand .
- Mechanism : The antimicrobial action is attributed to the ability of these complexes to disrupt bacterial cell membranes and interfere with metabolic processes.
Complex Type | Activity Against | Notes |
---|---|---|
Copper(II) Complexes | S. aureus, E. coli | More active than free ligand |
Cobalt(II) Complexes | Various bacterial strains | Effective in both planktonic and biofilm states |
Other Biological Activities
In addition to anticancer and antimicrobial properties, 2-EtIm has been linked to various other biological activities:
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to synthesize and characterize 2-ethylimidazole metal complexes?
A typical synthesis involves reacting this compound with metal salts (e.g., zinc formate) in a 1:2 molar ratio in toluene under reflux. The resulting complexes are characterized via elemental analysis, thermogravimetric analysis (TGA), IR spectroscopy, and NMR (¹H and ¹³C) to confirm coordination and purity. Single-crystal X-ray diffraction is critical for determining the crystal structure, including bond lengths, angles, and hydrogen-bonding networks .
Q. How is the crystal structure of a this compound-zinc complex resolved?
Single-crystal X-ray diffraction data are collected using Mo-Kα radiation. Structural refinement involves software like SHELXL-2016/6 for anisotropic displacement parameters and hydrogen atom placement. Key metrics include space group (e.g., orthorhombic Pbca), unit cell parameters (e.g., Å, Å), and coordination geometry (e.g., tetrahedral Zn(II) centers bound to two this compound ligands and two formate ions) .
Q. What spectroscopic techniques validate the coordination of this compound in complexes?
IR spectroscopy identifies shifts in N-H and C-N stretching vibrations upon coordination. NMR spectroscopy (¹H and ¹³C) detects changes in imidazole ring proton environments. For example, ¹HNMR signals for N-H protons in free this compound (~12.5 ppm) disappear upon metal coordination .
Advanced Research Questions
Q. How do computational studies (DFT) resolve discrepancies between experimental and theoretical geometries of this compound complexes?
Density Functional Theory (DFT) calculations (e.g., B3LYP/LanL2DZ basis set) optimize molecular geometries in the gas phase, revealing bond angle deviations (e.g., O-Zn-N angles differing by ~10–12° from X-ray data). These discrepancies arise from solid-state crystal packing effects (e.g., hydrogen bonding) absent in gas-phase models. Frontier molecular orbital (FMO) analysis further explains reactivity trends .
Q. What role do hydrogen-bonding and π-interactions play in stabilizing this compound complexes?
Crystal packing is stabilized by O/N-H···O, C-H···O, and π···π interactions. For example, in [Zn(this compound)₂(formato)₂]·H₂O, water molecules mediate O-H···π interactions with imidazole rings, while formate ions participate in O-H···O networks. These interactions enhance thermal stability and influence solubility .
Q. How does thermogravimetric analysis (TGA) elucidate the thermal stability of this compound complexes?
TGA reveals three decomposition stages: (1) loss of crystallization water (~2.3% at 50–90°C), (2) formate ligand release (~4.3% at 120–150°C), and (3) this compound ligand degradation (~18% at 160–230°C). Differential scanning calorimetry (DSC) identifies endothermic transitions (e.g., 59°C for water loss) .
Q. What insights do Natural Bond Orbital (NBO) analyses provide about charge transfer in this compound complexes?
NBO analysis quantifies donor-acceptor interactions, such as lone pair (LP) electrons from N/O atoms delocalizing into Zn(II) antibonding orbitals. For example, LP(N) → LP*(Zn) interactions stabilize the complex by 30–35 kcal/mol. Mulliken charges show Zn(II) as electron-deficient, while formate oxygens carry negative charges, guiding reactivity predictions .
Q. How is this compound functionalized to enhance catalytic activity in epoxy resin systems?
Maleimide-modified this compound derivatives are synthesized via N-(4-hydroxyphenyl)maleimide (HPM) addition. These derivatives act as latent curing agents in epoxy resins, with curing activity monitored via differential scanning calorimetry (DSC) and FTIR. The electron-withdrawing maleimide group modulates nucleophilicity, delaying curing until elevated temperatures .
Q. What methodological challenges arise when replicating enzyme-active sites using this compound complexes?
Mimicking zinc-dependent enzymes (e.g., carboxypeptidase A) requires precise control of coordination geometry. Discrepancies in bond angles (e.g., Zn-N vs. Zn-O) between synthetic complexes and natural enzymes necessitate hybrid DFT/MD simulations to account for solvation and dynamic effects .
Q. Data Contradiction and Validation
Q. How are contradictions between experimental and theoretical vibrational frequencies addressed?
Theoretical IR frequencies (DFT) often overestimate O-H and N-H stretching modes due to gas-phase approximations. Scaling factors (e.g., 0.961 for B3LYP/LanL2DZ) align calculated frequencies with experimental data. For example, calculated C=O stretches at 1606 cm⁻¹ match experimental values (1600 cm⁻¹) .
Q. Applications in Materials Science
Q. How is this compound utilized in zeolitic imidazolate frameworks (ZIFs)?
ZIFs are synthesized by coordinating Zn(II) or Co(II) with this compound, forming porous structures with high thermal stability (>550°C) and chemical resistance. Applications include gas adsorption (Langmuir surface area: 1,810 m²/g) and catalysis, validated via BET analysis and X-ray diffraction .
Properties
IUPAC Name |
2-ethyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAMFDRRWURCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061457 | |
Record name | 1H-Imidazole, 2-ethyl- | |
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Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Ethylimidazole | |
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CAS No. |
1072-62-4 | |
Record name | 2-Ethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylimidazole | |
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Record name | 1H-Imidazole, 2-ethyl- | |
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Record name | 1H-Imidazole, 2-ethyl- | |
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Record name | 2-ethylimidazole | |
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Record name | 2-ETHYLIMIDAZOLE | |
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Retrosynthesis Analysis
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